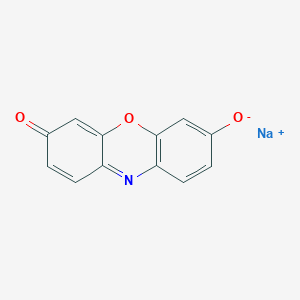

sodium;7-oxophenoxazin-3-olate

Description

General Overview and Significance in Contemporary Chemistry

Phenoxazinone derivatives are crucial in numerous areas of modern chemical research. Their utility spans from serving as fluorescent probes and redox indicators to acting as key components in the synthesis of complex molecules. caymanchem.combertin-bioreagent.com The inherent properties of the phenoxazinone core, including its planarity and electron-rich nature, make it an excellent chromophore, leading to applications in dyes and pigments. scholarsresearchlibrary.com Furthermore, the ability to introduce various functional groups onto the phenoxazine (B87303) skeleton allows for the fine-tuning of their electronic and steric properties, making them valuable in the development of new materials and sensors. In medicinal chemistry, these derivatives have shown a broad spectrum of biological activities. researchgate.netresearchgate.net

Historical Context of Phenoxazine Research Evolution

The study of phenoxazine chemistry dates back to the late 19th and early 20th centuries, with initial interest sparked by their vibrant colors and potential use as dyes. scholarsresearchlibrary.com Early research focused on the synthesis and characterization of the basic phenoxazine ring system. Over the decades, the field has evolved significantly. The discovery of naturally occurring phenoxazinone-containing compounds, such as actinomycin (B1170597) D, a potent anticancer agent, in the mid-20th century, marked a turning point, propelling phenoxazine research into the realm of medicinal chemistry. umich.edu Since then, extensive efforts have been dedicated to synthesizing and evaluating novel phenoxazine derivatives for various therapeutic applications. researchgate.netresearchgate.net More recently, with the advent of advanced analytical techniques and computational chemistry, researchers have been able to delve deeper into the structure-property relationships of these compounds, leading to the rational design of phenoxazinone-based materials with tailored optical and electronic properties. acs.orgscielo.br

Scope and Research Focus on 7-Oxophenoxazin-3-olate Analogues

Among the vast family of phenoxazinone derivatives, analogues of 7-oxophenoxazin-3-olate have emerged as a focal point of intensive research. This specific scaffold is the core structure of resorufin (B1680543), a highly fluorescent molecule widely used in various biochemical assays. caymanchem.com The sodium salt of 7-oxophenoxazin-3-olate, also known as resorufin sodium salt, is particularly significant due to its water solubility and excellent fluorescent properties. zhscience.com Current research on these analogues is multifaceted, exploring their potential in developing advanced fluorescent probes for detecting reactive oxygen species (ROS), enzymes, and other biologically important molecules. targetmol.com Furthermore, the unique photophysical properties of these compounds are being harnessed for applications in fluorescence microscopy and high-throughput screening. stemcell.com The ongoing investigation into the synthesis of novel 7-oxophenoxazin-3-olate analogues aims to create derivatives with enhanced brightness, photostability, and specific targeting capabilities.

Chemical and Physical Properties of Sodium;7-oxophenoxazin-3-olate

The sodium salt of 7-hydroxy-3H-phenoxazin-3-one, systematically named this compound, is a compound of significant interest in various scientific fields. nih.gov It is also commonly known as resorufin sodium salt. caymanchem.com

| Property | Value | Reference |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 34994-50-8 | caymanchem.com |

| Molecular Formula | C₁₂H₆NNaO₃ | caymanchem.com |

| Molecular Weight | 235.17 g/mol | zhscience.comnih.gov |

| Appearance | Dark purple or dark red crystalline solid | zhscience.comlookchem.com |

| Solubility | Soluble in water. Slightly soluble in ethanol. Soluble in DMF and DMSO. | caymanchem.comzhscience.com |

| Storage | Freeze (<-15 °C), protected from light. | zhscience.com |

Spectroscopic Data

The spectroscopic properties of this compound are fundamental to its application as a fluorescent probe.

| Spectroscopic Property | Wavelength (nm) | Reference |

| Excitation Maximum | 570-571 | caymanchem.comzhscience.com |

| Emission Maximum | 580-584 | caymanchem.comzhscience.com |

| UV-Vis Absorption Maxima | 225, 479, 540, 578 | caymanchem.com |

The fluorescence of resorufin is pH-dependent, showing variability over a pH range of 5 to 9. zhscience.com

Chromatographic Analysis of Phenoxazinone Derivatives

Chromatographic techniques are indispensable for the separation and analysis of phenoxazinone derivatives. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful methods for analyzing these compounds, often coupled with UV-Vis or mass spectrometry (MS) detectors for identification and quantification. nih.govnih.gov The choice of column, mobile phase, and gradient elution is critical for achieving optimal separation of complex mixtures of phenoxazinone analogues. nih.gov

Gas chromatography (GC) can also be employed for the analysis of volatile or derivatized phenoxazinone compounds. chula.ac.thmdpi.com For non-volatile derivatives, a derivatization step is often necessary to increase their volatility and thermal stability. mdpi.com Thin-layer chromatography (TLC) serves as a simple and rapid method for monitoring reaction progress and for preliminary purity assessments of synthesized phenoxazinone derivatives. chula.ac.th

Research Applications of this compound and its Analogues

The unique properties of this compound (resorufin sodium salt) and its parent compound, resazurin (B115843), make them valuable tools in a wide range of research applications.

Fluorescent Probes and Indicators: Resorufin is a highly fluorescent compound used as a standard for calibrating enzyme substrates derived from it. zhscience.com It is the fluorescent product in many enzyme assays where the non-fluorescent resazurin is reduced by cellular activity. caymanchem.comstemcell.com These assays are widely used to assess cell viability and cytotoxicity. caymanchem.com

Synthesis of Novel Probes: Resorufin serves as a foundational structure for the synthesis of a variety of fluorescent probes designed to detect specific analytes or biological activities. caymanchem.com For instance, resorufin-based probes have been developed to visualize biogenic amines, detect nitroreductase activity, and image polysulfides in living cells.

Enzymatic Assays: The conversion of resazurin to the highly fluorescent resorufin by cellular reductases is a key principle in many cell viability and proliferation assays. stemcell.com Phenoxazinone synthase, an enzyme involved in the biosynthesis of actinomycin, catalyzes the condensation of aminophenol derivatives to form the phenoxazinone chromophore. umich.edu The activity of this and other oxidoreductase enzymes can be monitored using phenoxazinone-based substrates.

Biomimetic Catalysis: Researchers have developed synthetic catalysts that mimic the function of phenoxazinone synthase. rsc.org These bioinspired catalysts are used to study the mechanism of phenoxazinone formation and to synthesize novel derivatives through oxidative coupling reactions. rsc.orgresearchgate.net

Properties

IUPAC Name |

sodium;7-oxophenoxazin-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3.Na/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXBZZBYMSVFPR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Phenoxazinone Scaffolds

Transition Metal-Catalyzed Approaches

Transition metal catalysis stands out as a powerful and versatile methodology for assembling phenoxazinone frameworks. researchgate.netrsc.org Catalytic systems involving metals such as palladium, cobalt, and copper have been extensively developed to facilitate cascade reactions that are both atom-economical and efficient. researchgate.netrsc.org

The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. jk-sci.comwikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates and primary or secondary amines, utilizing a palladium catalyst and a base. jk-sci.comorganic-chemistry.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by amine coordination, deprotonation, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.comwikipedia.org

In the context of phenoxazinone synthesis, this methodology has been applied to create complex derivatives. For instance, new amido derivatives of an angular diazaphenoxazinone have been synthesized through a tandem amidation protocol. researchgate.net The process begins with the creation of a key intermediate, 11-amino-6-chloro-8,10-diazabenzo[a]phenoxazin-5-one. researchgate.net This intermediate then undergoes a palladium-catalyzed amidation reaction with various amides, such as benzamide and acetamide. researchgate.net The reaction is typically carried out in the presence of palladium(II) acetate and a phosphine ligand like triphenyl phosphine. researchgate.net The development of specialized ligands, including sterically hindered and bidentate phosphine ligands like BINAP and DPPF, has significantly improved the efficiency and scope of these reactions, allowing them to proceed under milder conditions. wikipedia.org

Table 1: Conditions for Palladium-Catalyzed Amidation of a Phenoxazinone Intermediate

| Catalyst System | Reagents | Temperature | Duration | Product |

|---|

Data sourced from a study on the synthesis of novel angular diazaphenoxazinone derivatives. researchgate.net

Cobalt complexes are effective catalysts for aerobic oxidation reactions, leveraging their ability to activate molecular oxygen. nih.govnih.gov The synthesis of the phenoxazinone scaffold can be achieved through the cobalt-catalyzed aerobic oxidative cyclization of 2-aminophenols. nih.govumn.edu This method is notable for proceeding without the need for additives. nih.govumn.edu

The catalytic cycle is believed to involve the oxidation of Co(II) to Co(III) and the formation of a ligand-based radical intermediate. rsc.orgnih.gov Spectroscopic studies indicate that the coordination of 2-aminophenol (B121084) to the cobalt center is a crucial step that enables the aerobic oxidation of the cobalt(II) catalyst. nih.govumn.edu Several cobalt(II) and cobalt(III) complexes with aminophenol-derived ligands have been synthesized and shown to be catalytically competent in these reactions. nih.gov The catalytic efficiency, often measured by the turnover number (Kcat), varies depending on the specific cobalt complex used. For example, certain mixed-valence Co(II)/Co(III) coordination polymers have demonstrated phenoxazinone synthase activity, with Kcat values influenced by the structural properties of the complexes. rsc.org

Table 2: Catalytic Activity of Various Cobalt Complexes in the Aerobic Oxidation of o-Aminophenol (OAP)

| Cobalt Complex | Kcat (h⁻¹) |

|---|---|

| Complex 2 | 508.9 |

| Complex 3 | 511.2 |

| Complex 4 | 500.4 |

| Complex 16 | 1.2 |

| Complex 17 | 11.5 |

Data sourced from a review on synthetic approaches for 2-aminophenoxazinone architectures. rsc.org

Copper complexes are widely studied as catalysts for the oxidative coupling of o-aminophenols, mimicking the function of the natural enzyme phenoxazinone synthase (PHS). rsc.orgmdpi.com This biological process, which is part of the biosynthesis of the antitumor drug Actinomycin (B1170597) D, involves a polynuclear copper active center. mdpi.comresearchgate.net

Numerous mononuclear and polynuclear copper(II) complexes have been synthesized and shown to exhibit significant phenoxazinone synthase-like activity. rsc.org The catalytic activity is influenced by the ligand architecture and coordination geometry of the copper complex. researchgate.net For example, copper(II) complexes with tridentate Schiff base ligands have demonstrated high efficiency in converting o-aminophenol (OAP) to 2-aminophenoxazinone (APX). rsc.org Kinetic studies reveal that the reaction often proceeds through the formation of a complex-substrate intermediate. researchgate.net The catalytic efficiency of these copper complexes can be remarkably high, with some achieving Kcat values in the millions per hour. rsc.org

Table 3: Catalytic Efficiency of Selected Copper(II) Complexes in Aerobic Oxidation of o-Aminophenol (OAP)

| Copper Complex | Kcat (h⁻¹) | Kcat/KM (M⁻¹h⁻¹) |

|---|---|---|

| Complex 60 | 7.8 x 10⁵ | N/A |

| Complex 61 | 2.4 x 10⁵ | N/A |

| Complex 62 | 6.2 x 10⁶ | N/A |

| Complex 63 | 3.0 x 10⁶ | N/A |

Data sourced from a review on synthetic approaches for 2-aminophenoxazinone architectures. rsc.org

Biosynthetic and Biomimetic Enzyme-Catalyzed Syntheses

In nature, the formation of the phenoxazinone chromophore is a crucial step in the biosynthesis of compounds like actinomycin D and is catalyzed by the enzyme phenoxazinone synthase (PHS). researchgate.netnih.gov PHS is a copper-containing oxidase that facilitates the complex six-electron oxidative condensation of 2-aminophenol derivatives. researchgate.netnih.gov The elucidation of the PHS structure has inspired the development of biomimetic models that replicate its catalytic function. rsc.org

These biomimetic or bio-inspired approaches involve designing small molecule catalysts, often metal complexes, that mimic the active site and catalytic mechanism of the natural enzyme. rsc.orgresearchgate.net The goal is to achieve the high efficiency and selectivity of enzymatic reactions in a synthetic context. Functional models using iron, manganese, and particularly copper complexes have been developed. researchgate.netresearchgate.net For instance, an iron-based complex, ferroxime(II), acts as a functional PHS model, catalyzing the selective oxidative dehydrogenation of 2-aminophenol to 2-amino-3H-phenoxazine-3-one using dioxygen under ambient conditions. The mechanism is proposed to proceed via a superoxoferroxime(III) species that abstracts a hydrogen atom from the aminophenol substrate. Similarly, various copper complexes have been designed to model the PHS active site and have shown excellent catalytic activity in the aerobic oxidation of o-aminophenols. researchgate.net

The mechanism of enzymatic synthesis by PHS is understood to proceed through a sequence of three consecutive two-electron oxidations of the aminophenol substrate. nih.gov The process involves the formation of quinone imine intermediates that are subsequently trapped by another molecule of 2-aminophenol, leading to the final phenoxazinone structure. nih.gov

Anhydrous Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions provide another route to phenoxazinone scaffolds. In one reported synthesis of an angular diazaphenoxazinone derivative, a key step involves the condensation of 4,5-diamino-6-hydroxypyrimidine with 2,3-dichloro-1,4-naphthoquinone. researchgate.net This reaction is carried out in an anhydrous basic medium to furnish the key phenoxazinone intermediate. researchgate.net The use of an anhydrous base is critical to prevent side reactions involving water and to promote the desired condensation pathway. This approach highlights a metal-free strategy for the construction of the core heterocyclic system.

Diversity-Oriented Synthesis for Phenoxazinone Derivatives

Diversity-Oriented Synthesis (DOS) is a strategy aimed at producing collections of structurally diverse small molecules from a common starting material in a limited number of steps. cam.ac.uknih.gov This approach is valuable in drug discovery for exploring broad regions of chemical space. cam.ac.uknih.gov Instead of targeting a single product, DOS pathways are designed to branch out, modifying a central scaffold in various ways to generate a library of related but distinct compounds. cam.ac.uk

In the context of phenoxazinone chemistry, DOS can be applied to a common phenoxazinone core to generate a library of derivatives with varied substituents and potentially diverse biological activities. The strategy often follows a "build/couple/pair" algorithm, where building blocks are synthesized, coupled to create a functionalized intermediate, and then paired in various combinations to introduce diversity. cam.ac.uk For example, starting with a functionalized aminophenol, one could generate a central phenoxazinone scaffold. This scaffold can then be subjected to a series of reactions (e.g., alkylations, arylations, amidations) at different positions to create a library of analogs. This method allows for the systematic exploration of structure-activity relationships by rapidly generating a wide range of phenoxazinone derivatives. nih.govnih.gov

Novel Strategies for Aqueous-Phase Synthesis

The synthesis of phenoxazinone scaffolds, fundamental structures in many biologically active compounds, has traditionally relied on organic solvents. However, recent research has focused on developing novel strategies for their synthesis in aqueous media, aligning with the principles of green chemistry. These methods aim to provide efficient and environmentally benign alternatives.

One innovative approach involves the use of a nanodimensional metallogel as a heterogeneous catalyst. Sarkar and co-workers have reported the successful synthesis of a metallogel from the reaction of disodium succinate and hexamethylenetetramine in the presence of CuCl₂ in an aqueous environment. This Cu(II)-containing gel demonstrated significant catalytic activity in the transformation of o-aminophenol into a phenoxazinone derivative . The gel's stability and catalytic efficiency are influenced by various chemical stimuli . The heterogeneous nature of such catalysts allows for easier separation from the reaction mixture and potential for recyclability, adding to the sustainability of the process.

Another strategy focuses on mimicking the activity of the native enzyme, phenoxazinone synthase (PHS), which catalyzes the oxidative coupling of o-aminophenols in nature . Researchers have developed mononuclear cobalt(II) complexes that exhibit high phenoxazinone synthase activity. For instance, two specific cis-dichloro cobalt(II) mononuclear complexes, Co(bpy)₂Cl₂ and Co(L1)₂Cl₂, have shown remarkable catalytic efficiency in the synthesis of 2-amino-3H-phenoxazine-3-one (APX) researchgate.net. The synthesis of APX scaffolds is achieved through the oxidation of o-aminophenol (OAP) with these cobalt complexes acting as catalysts . Kinetic studies of these mimic systems provide insights into their efficiency.

The catalytic activity of these novel systems can be evaluated using the Michaelis-Menten kinetic model. The catalytic constant (kcat) and the Michaelis constant (KM) are key parameters in determining the efficiency of these catalysts. A lower KM value suggests a higher affinity of the catalyst for the substrate .

| Catalyst/Complex | kcat (h⁻¹) | KM (M) |

|---|---|---|

| Complex 26 | 201.24 | Data Not Available |

| Complex 27 | 249.57 | Data Not Available |

| Complex 28 | Data Not Available | 1.3 x 10⁻³ |

Data sourced from a study on phenoxazinone synthase mimic systems .

The proposed mechanism for these catalytic reactions involves the generation of o-aminophenol radicals through internal electron transfer under aerobic conditions. This is followed by a radical disproportionation to form a benzoquinonemonoimine (BQMI) intermediate in the rate-determining step. The subsequent reaction of the BQMI intermediate with another molecule of o-aminophenol leads to a diphenylamine species, which then undergoes multi-electron oxidation to yield the final phenoxazinone product .

Thermodynamic Considerations in Phenoxazine (B87303) Derivative Synthesis

The feasibility and outcome of chemical reactions are governed by thermodynamic principles. In the synthesis of phenoxazine derivatives, thermodynamic studies, often supported by computational chemistry, provide crucial insights into reaction spontaneity and product stability. A semi-empirical quantum chemical study using the PM3 method has been employed to evaluate the thermodynamics involved in the synthesis of novel ortho-, meta-, and para-substituted phenoxazine derivatives semanticscholar.org.

This research focused on the reaction to form phenoxazine derivatives with glycine-anisidine substituents. The study calculated key thermodynamic properties such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), as well as the equilibrium constant (Kp), to predict the most favorable product isomer semanticscholar.org.

The calculations revealed that the spontaneity of the reaction is dependent on the position of the methoxy substituent on the anisidine ring. A negative Gibbs free energy change (ΔG) indicates a spontaneous process, while a positive value suggests a non-spontaneous reaction. The study found that the reactions to form the ortho- (o-6) and meta- (m-7) substituted products were spontaneous, whereas the formation of the para- (p-8) isomer was not semanticscholar.org.

The equilibrium constant (Kp) further elucidates the favorability of product formation at equilibrium. A larger Kp value corresponds to a higher concentration of the product at equilibrium and, typically, a higher experimental yield. The theoretical calculations were consistent with experimental observations, showing that the ortho-isomer had the largest equilibrium constant, followed by the meta-isomer. In contrast, the para-isomer had the lowest Kp, and its synthesis could not be achieved experimentally, which is attributed to steric hindrance from the para-positioned methoxy group semanticscholar.org.

| Compound | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Equilibrium Constant (Kp) |

|---|---|---|---|---|

| o-(6) | -10.8 | -1.0 | -10.5 | 2.5 x 10⁷ |

| m-(7) | -12.7 | -11.0 | -9.4 | 9.4 x 10⁶ |

| p-(8) | -10.4 | -43.0 | 2.4 | 1.6 x 10⁻² |

Data derived from a semi-empirical PM3 study on the thermodynamics of phenoxazine derivative synthesis semanticscholar.org.

Further computational and experimental studies on the parent phenoxazine molecule have provided fundamental energetic data, such as the standard molar enthalpies of formation in both crystalline and gaseous phases. These values are essential for a comprehensive thermodynamic understanding of phenoxazine chemistry ua.pt. The gas-phase standard molar enthalpy of formation for phenoxazine has been determined to be (100.8 ± 4.3) kJ·mol⁻¹ ua.pt. Such foundational data, combined with theoretical calculations for substituted derivatives, allows for a predictive approach to designing synthetic routes for novel phenoxazinone scaffolds.

Electronic Structure and Theoretical Characterization of Phenoxazinone Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of phenoxazinone derivatives at a molecular level. These methods allow for the detailed investigation of electronic properties that govern the chemical and physical characteristics of these compounds.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the predominant computational methods for studying the electronic structure of phenoxazinone derivatives. physchemres.orgresearchgate.net Researchers employ various functionals and basis sets to achieve a balance between computational cost and accuracy. For instance, studies on fluorinated resazurin (B115843) derivatives have utilized the M06-2X functional with a 6-311G* basis set to calculate redox potentials, while (TD-)DFT calculations with PBE0/def2-TZVP have been used to evaluate nucleophilic characteristics, transition states, relative energies, and fluorescence spectra. mdpi.com

These theoretical approaches are instrumental in examining the influence of molecular modifications, such as fluorination, on the structural and electrochemical properties of resazurin. mdpi.com DFT calculations have been successfully used to analyze charge distribution, and TD-DFT has been applied to predict absorption maxima and understand electronic transitions, such as the π–π* transitions responsible for the characteristic color of these dyes. wikipedia.org

Table 1: Summary of DFT/TD-DFT Applications in Phenoxazinone Derivative Research

| Computational Method | Functional/Basis Set | Properties Investigated | Reference(s) |

|---|---|---|---|

| DFT | M06-2X/6-311G* | Redox Potentials | mdpi.com |

| (TD-)DFT | PBE0/def2-TZVP | Nucleophilic Characteristics, Transition States, Relative Energies, Fluorescence Spectra | mdpi.com |

| DFT | B3LYP/6-31G(d,p) | Molecular Structure, Bending Angles | nih.gov |

The commonly depicted structure of resazurin is a zwitterionic compound, featuring a partial positive charge on the nitrogen atom and a negative charge on the oxygen atom of the N-oxide group. wikipedia.org However, computational studies reveal that in different environments, particularly in protic solvents, resazurin can exist in alternative forms. wikipedia.org DFT calculations are employed to evaluate these different conformational states, which include protonated, zwitterionic, and deprotonated forms. mdpi.com By calculating the relative energies of these conformers, researchers can predict their stability and relative concentrations as a function of environmental conditions like pH. mdpi.comwikipedia.org This analysis is crucial for understanding the compound's behavior in biological assays. nih.gov

Table 2: Conformational States of Resazurin in Protic Solvents

| State | Description | Reference(s) |

|---|---|---|

| Protonated | Protonation of the oxygen atom bound to the nitrogen. | mdpi.com |

| Zwitterionic | Partial positive charge on the nitrogen and negative charge on the N-oxide oxygen. | mdpi.com |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic transitions and reactivity of phenoxazinone derivatives. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

For phenoxazine (B87303) and its derivatives, calculations show that the HOMO is typically localized on the electron-donating phenoxazine core, while the LUMO is on the acceptor part of the molecule, indicating that charge transfer in an excited state occurs from the donor to the acceptor fragment. researchgate.net In studies of fluorinated resorufin (B1680543) (the reduced form of resazurin), the HOMO-LUMO energy trend for monofluorinated compounds correlated with the shifts observed in fluorescence spectra. wikipedia.org However, for di- and trifluorinated derivatives, this correlation was not consistently observed, highlighting a known limitation of DFT in precisely predicting HOMO-LUMO gaps. wikipedia.org Nevertheless, orbital analysis reveals that the spatial distribution of these frontier orbitals is not significantly altered by substitutions like fluorination. wikipedia.org

The distribution of electron density and the resulting electrostatic potential are key determinants of a molecule's interaction with its environment. High-resolution X-ray studies combined with theoretical calculations have been used to establish experimental charge densities for phenoxazine derivatives. researchgate.net These studies reveal significant intramolecular charge redistribution, where the donor parts of the molecules (the phenoxazine ring system) are negatively charged and the acceptor fragments carry a positive charge. researchgate.net

Electrostatic potential (ESP)-mapped electron density diagrams are used to visualize and predict the distribution of electron density in both ground and excited states. researchgate.net For some N-aryl phenoxazines, these maps show a clear shift in electron density from the phenoxazine core in the ground state to a substituent in the excited state, confirming the presence of an intramolecular charge transfer (CT) character. researchgate.net This charge separation creates a larger molecular dipole in the excited state, which is a crucial factor in the molecule's photophysical properties. researchgate.net

Reactivity Indices and Charge Transfer Mechanisms

DFT is also used to compute various global and local reactivity indices that help characterize and predict the chemical behavior of molecules. researchgate.net These descriptors, such as chemical potential, hardness, softness, and electrophilicity, provide a quantitative measure of a molecule's stability and reactivity. physchemres.org For phenoxazinone derivatives, these indices help in understanding their roles in chemical reactions, for example, as electron-donating or electron-accepting compounds in catalytic processes. physchemres.orgresearchgate.net The mechanism of charge transfer is a central aspect of the functionality of these molecules, particularly in their excited states, where intramolecular charge transfer from the phenoxazine donor to an acceptor moiety can be induced. researchgate.net

Superdelocalizability and localization energy are specific reactivity indices derived from molecular orbital theory that can predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. Superdelocalizability relates to the stabilization energy achieved when a reactant interacts with the frontier orbitals at a specific atomic site. Localization energy refers to the energy required to isolate an electron at a particular atom, thereby making it unavailable for delocalization within the π-system.

While modern DFT studies on phenoxazinone derivatives focus on reactivity descriptors like the Fukui function, global electrophilicity, and analysis of the HOMO/LUMO distributions to understand reactivity, specific calculations and discussions of superdelocalizability and localization energy for sodium;7-oxophenoxazin-3-olate or its parent acid, resazurin, are not prominent in the recent surveyed literature. However, the principles underlying these indices are implicitly covered in FMO analysis, where the electron density of the HOMO indicates the likely sites for electrophilic attack, and the density of the LUMO points to the probable sites for nucleophilic attack. researchgate.netwikipedia.org

Characterization of Charge Transfer Excited States

The electronic transitions of phenoxazinone derivatives are central to their photophysical properties. Quantum chemical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in characterizing their excited states. For related phenoxazin-3-one dyes like resorufin, the lowest allowed and most dominant electronic transitions are identified as HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transitions, which are assigned as π-π* transitions. rsc.org This indicates a redistribution of electron density from a region of high concentration to a region of lower concentration upon photoexcitation.

In broader studies of phenoxazine and phenothiazine (B1677639) derivatives, it has been observed that a significant intramolecular charge redistribution occurs. rsc.org The calculated HOMO and LUMO levels suggest that in the excited state, charge transfer proceeds from a donor part of the molecule to an acceptor part. rsc.org This charge transfer (CT) character is a critical property. For instance, in N,N-diaryl dihydrophenazines, which are structurally similar, CT occurs from the electron-rich core to the N-aryl substituents in the lowest excited state. nih.gov This ability to access a CT excited state, where electron density shifts from a donor to an acceptor moiety, is analogous to the metal-to-ligand charge transfer (MLCT) states seen in transition metal complexes and is crucial for applications like photoredox catalysis. nih.gov

Ultrafast spectroscopic measurements on related push-pull systems have further detailed the intramolecular charge transfer mechanisms. Depending on the molecular structure, photoexcitation can lead to either a planar intramolecular charge transfer (PICT), resulting in a highly fluorescent state, or a twisted intramolecular charge transfer (TICT) state, which often leads to fluorescence quenching. nih.gov For quadrupolar chromophores, it's suggested that photoinduced ICT can occur by breaking the excited-state symmetry. nih.gov

The table below summarizes key findings from computational studies on the excited states of phenoxazinone-related structures.

| Property | Observation | Significance |

| Primary Transition | HOMO → LUMO (π-π*) transition is the lowest allowed and most dominant. rsc.org | Defines the fundamental electronic excitation and absorption characteristics. |

| Charge Transfer (CT) | Significant intramolecular charge redistribution occurs from donor to acceptor fragments upon excitation. rsc.org | Crucial for applications in photoredox catalysis and optoelectronics. nih.gov |

| CT State Types | Can form Planar (PICT) or Twisted (TICT) Intramolecular Charge Transfer states. nih.gov | Determines the fluorescence efficiency of the molecule. |

| Structural Analogy | CT excited states are analogous to Metal-to-Ligand Charge Transfer (MLCT) states. nih.gov | Indicates potential for high efficiency in catalytic and electronic processes. |

Non-linear Optical Response Calculations (First Hyperpolarizability)

Non-linear optical (NLO) materials are vital for technologies like frequency conversion and optical switching. The first hyperpolarizability (β) is a key microscopic parameter that quantifies the NLO response of a molecule. mdpi.com Quantum chemical calculations have become a powerful tool for predicting the β values of organic compounds, optimizing time and cost efficiency compared to purely experimental methods. mdpi.com

For phenoxazin-3-one dyes, theoretical investigations have shown a direct relationship between their NLO properties and their electronic structure. rsc.org The calculated first-order hyperpolarizability (β) demonstrates a common trend of having a linear relation with the molecular dipole moment and an inverse relation with the HOMO-LUMO energy gap. rsc.org The large β values calculated for dyes like resazurin and resorufin suggest that phenoxazinone-based molecules could be suitable candidates for designing new organic NLO materials. rsc.org

Molecular engineering studies on phenoxazine-based dyes have further explored how to enhance these NLO properties. By designing molecules with an Acceptor-π-Donor-π-Acceptor (A-π-D-π-A) configuration and modifying the π-spacer, it is possible to significantly tune the NLO response. scielo.org.mxjmcs.org.mx Calculations show that both the polarizability (α) and the hyperpolarizability (β) can be remarkably increased through strategic chemical modifications. scielo.org.mxjmcs.org.mx Such modifications often lead to red-shifted absorption spectra and lower energy gaps, which are indicative of enhanced charge transfer and, consequently, a stronger NLO response. jmcs.org.mx

Computational studies on various organic molecules designed for NLO applications consistently show that intramolecular charge transfer between electron donor and acceptor groups via a π-conjugated bridge is a successful strategy for achieving high hyperpolarizability values. nih.gov

| Parameter | Computational Method | Key Finding | Implication for NLO Materials |

| First Hyperpolarizability (β) | DFT/TDDFT | Large β values calculated for phenoxazin-3-one dyes. rsc.org | Strong potential as a candidate for new organic NLO materials. |

| Structure-Property Relation | Quantum Chemical | β shows a linear relation with dipole moment and an inverse relation with the HOMO-LUMO energy gap. rsc.org | Provides a clear strategy for molecular design to enhance NLO properties. |

| Molecular Engineering | Quantum Chemical | Modifying π-spacers in A-π-D-π-A phenoxazine systems significantly increases polarizability and hyperpolarizability. scielo.org.mxjmcs.org.mx | Demonstrates the tunability of NLO responses for targeted applications. |

Computational Modeling of Charge Injection and Transport Characteristics

The efficiency of organic electronic devices hinges on the charge injection and transport properties of the materials used. Computational modeling provides crucial insights into these characteristics at the molecular level. Key parameters for evaluating charge transport include reorganization energy and charge transfer integrals, which are used to calculate the mobility of charge carriers (holes and electrons). rsc.org

For a material to be an effective hole transport material, it generally requires a low ionization potential and a high HOMO energy level. Conversely, an effective electron transport material needs a high electron affinity and a low LUMO energy level. Theoretical studies on donor-acceptor molecules have shown that compounds with smaller hole reorganization energies and larger static first hyperpolarizabilities may be highly potential hole transport materials. rsc.org

The charge mobility in organic materials can be modeled using frameworks like the Marcus electron transfer theory. shuaigroup.net This theory helps in predicting mobility by calculating parameters such as intermolecular coupling and molecular reorganization energy from first-principles. shuaigroup.net For organic semiconductors, hole conductivity often prevails over electron conductivity, which is a typical characteristic. mdpi.com

In the context of phenoxazine derivatives, their structural relatives, phenazines, have been studied for their charge transport properties. Phenanthro[9,10‐a]phenazine‐based materials have been shown to exhibit hole mobility on the order of 10⁻⁴ cm²/Vs. researchgate.net The charge transport in these systems is often associated with a thermally activated hopping process. researchgate.net Computational studies on related heterocyclic systems like thiazole (B1198619) derivatives have indicated they possess good hole and electron mobility, with charge transfer kinetics following a static non-Condon effect. rsc.org While direct computational modeling of charge transport for this compound is not widely available, the principles derived from related phenoxazine and heterocyclic systems provide a strong theoretical basis for its potential as an organic semiconductor material. The combination of a planar, π-conjugated core with potential for strong intermolecular interactions suggests that it could facilitate efficient charge hopping between molecules.

| Parameter | Theoretical Basis | Relevance to Charge Transport |

| Reorganization Energy | Marcus Theory | A lower reorganization energy facilitates faster charge transfer between molecules, enhancing mobility. rsc.org |

| Charge Transfer Integral | Kohn-Sham Hamiltonian | Represents the electronic coupling between adjacent molecules, a key factor in charge hopping rates. rsc.org |

| Carrier Mobility (Hole/Electron) | First-Principles Calculations | Quantifies the speed of charge carriers through the material under an electric field, a critical performance metric for electronic devices. shuaigroup.netresearchgate.net |

| Hopping Mechanism | Polaron Hopping Model | Describes charge transport as a series of "hops" between localized states on different molecules, influenced by structural fluctuations. rsc.org |

Photophysical Phenomena and Spectroscopic Elucidation in Phenoxazinone Systems

Absorption and Emission Spectroscopy

The interaction of sodium;7-oxophenoxazin-3-olate with light is characterized by distinct absorption and emission spectra, which are sensitive to the molecular environment.

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound in aqueous solutions is characterized by two main absorption bands. researchgate.net An intense band is observed in the visible region, which is attributed to a π-π* transition of the phenoxazin-3-one chromophore. researchgate.net A weaker band is present in the ultraviolet region, assigned to an n-π* transition of the N-oxide group. researchgate.net

The position of the main absorption maximum (λmax) can vary slightly depending on the solvent and pH. In basic aqueous solutions (pH > 7.5), the λmax is consistently reported at approximately 600-604 nm. researchgate.netnih.gov For instance, in a methanolic solution, the λmax is observed at 604 nm with a molar extinction coefficient (ε) of 45,000 M-1cm-1. The absorbance at 602 nm shows a linear relationship with concentration in the range of 0.5 to 20 µM, suggesting that aggregation of the dye is not significant within this range.

| Property | Value | Solvent/Conditions | Reference(s) |

| λmax (π-π) | 600-604 nm | Basic aqueous solution (pH > 7.5) | researchgate.netnih.gov |

| λmax (n-π) | ~380 nm | Basic aqueous solution | researchgate.net |

| Molar Extinction (ε) | 45,000 M-1cm-1 | Methanol (B129727) |

Fluorescence and Phosphorescence Spectra

This compound itself is a weakly fluorescent compound. wikipedia.org In aqueous solutions at a pH above 7.5, it exhibits a very weak fluorescence with a quantum yield (ΦF) of 0.11. nih.govresearchgate.net The fluorescence emission maximum in methanol is observed at 636 nm.

Upon reduction, this compound is converted to the highly fluorescent resorufin (B1680543). wikipedia.org Resorufin displays a strong fluorescence emission with a maximum around 580-595 nm and a significantly higher fluorescence quantum yield, which is 0.75 in its anionic form at pH above 7.5. nih.govstemcell.comstemcell.com

Flash photolysis experiments have been employed to study the triplet state of resazurin (B115843). nih.gov These studies have determined a triplet quantum yield (ΦT) of 0.08 for resazurin. nih.govresearchgate.net The triplet state is implicated in photochemical reactions, such as the deoxygenation of the N-oxide group in the presence of amines. nih.gov Direct phosphorescence spectra of this compound at room temperature are not commonly reported due to the efficient non-radiative decay pathways from the triplet state.

| Property | Value | Compound | Conditions | Reference(s) |

| Fluorescence Quantum Yield (ΦF) | 0.11 | This compound | pH > 7.5 | nih.govresearchgate.net |

| Emission λmax | 636 nm | This compound | Methanol | |

| Triplet Quantum Yield (ΦT) | 0.08 | This compound | - | nih.govresearchgate.net |

| Fluorescence Quantum Yield (ΦF) | 0.75 | Resorufin (anionic form) | pH > 7.5 | nih.gov |

| Emission λmax | 580-595 nm | Resorufin | - | stemcell.comstemcell.com |

Solvatochromism and Environmental Sensitivity

The absorption and fluorescence properties of this compound are notably dependent on the pH of the solution, demonstrating environmental sensitivity. nih.govresearchgate.net At a pH above 7.5, the compound exists in its anionic form, which is responsible for the characteristic blue-purple color. wikipedia.orgnih.gov As the pH decreases, the fluorescence is strongly reduced. nih.govresearchgate.net This pH-dependent spectral behavior is a form of solvatochromism, where the solvent environment (in this case, the proton concentration) influences the electronic ground and excited states of the molecule. wikipedia.org

In basic media (pH > 6.5), the compound is blue to purple. wikipedia.orgresearchgate.net Below pH 3.8, it appears orange. wikipedia.org This color change is indicative of shifts in the absorption spectrum in response to the protonation state of the molecule. Similarly, the absorption intensity of both resazurin and its reduced form, resorufin, shows a dependence on pH, with an increase in absorption as the pH rises to around 7.4, followed by a decrease at higher pH values. fx361.com

Excited State Dynamics and Energy Transfer Mechanisms

The de-excitation pathways of the electronically excited this compound involve several dynamic processes, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay.

Thermally Activated Delayed Fluorescence (TADF)

While there is no direct report of TADF for this compound itself, phenoxazine (B87303) derivatives have been successfully utilized as donor units in the design of TADF emitters. nih.govmdpi.comrsc.org In these systems, the phenoxazine moiety acts as an electron donor, and when combined with a suitable electron acceptor in a twisted molecular geometry, it can lead to a small ΔEST. nih.gov This small energy gap facilitates efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal activation, resulting in delayed fluorescence. mdpi.com The efficiency of this process is highly dependent on the molecular design and the specific donor-acceptor architecture. nih.gov

Room Temperature Phosphorescence (RTP)

Room temperature phosphorescence (RTP) is the emission of light from a triplet excited state at ambient temperatures. This phenomenon is relatively rare for purely organic molecules in fluid solutions due to efficient quenching of the long-lived triplet state by molecular oxygen and other quenchers.

Intermolecular Photoinduced Electron Transfer Reactions

The photophysics and photochemical behavior of phenoxazin-3-one dyes, including this compound (resorufin), have been investigated in aqueous solutions. Studies have shown that these compounds can participate in intermolecular photoinduced reactions. For instance, the irradiation of resazurin, the N-oxide precursor to resorufin, in the presence of amines leads to the deoxygenation of the N-oxide group, yielding resorufin. This photoreaction is understood to proceed through an electron transfer mechanism. The efficiency of this transformation is highly dependent on the structure of the amine, with tertiary aliphatic amines being particularly effective reaction partners. This specificity suggests a charge-transfer interaction in the excited state between the phenoxazinone system and the amine, which facilitates the deoxygenation process.

Singlet Oxygen Generation Pathways

Photosensitizers with significant triplet state yields can undergo energy transfer from their excited triplet state to ground-state molecular oxygen (³O₂). nsf.gov This process, known as a Type II reaction, generates the highly reactive singlet oxygen (¹O₂), a key cytotoxic species in photodynamic therapy. nih.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is a critical parameter for evaluating potential photosensitizers. nih.govucf.eduucf.edu

For a molecule to be an effective photosensitizer for singlet oxygen generation, it must efficiently undergo intersystem crossing from its excited singlet state to a longer-lived excited triplet state. nsf.gov This triplet state must possess sufficient energy to transfer to ground-state oxygen, exciting it to the singlet state. nih.govnih.gov While phenoxazinone dyes are explored for such applications, specific studies detailing the singlet oxygen quantum yield of resorufin are not prevalent. Notably, it has been observed that the fluorescence of resorufin is not quenched by molecular oxygen, which may suggest a low efficiency for singlet oxygen generation via energy transfer from the resorufin triplet state in certain conditions. researchgate.net

Advanced Spectroscopic Techniques for Characterization

Time-resolved emission spectroscopy provides critical insights into the excited-state dynamics of fluorescent molecules like this compound. The fluorescence lifetime is a particularly sensitive probe of the molecule's local environment. Studies on resorufin sodium salt in a 0.1M phosphate (B84403) buffer have demonstrated a significant dependence of its fluorescence lifetime on pH. researchgate.net The intensity-averaged lifetime was observed to increase by more than 3 nanoseconds (ns) over a pH range of 2 to 10, with the most substantial change occurring between pH 4 and 8. researchgate.net This pH sensitivity allows resorufin to be used as a lifetime-based pH sensor. researchgate.net Furthermore, the fluorescence is reportedly not quenched by chloride or oxygen, enhancing its robustness as a fluorescent probe. researchgate.net Resorufin has also been employed as a probe to measure solvent-solute hydrogen bond dynamics directly. caymanchem.comambeed.commedkoo.com

Table 1: pH Dependence of Fluorescence Lifetime for Resorufin Sodium Salt

| pH Range | Observed Change in Fluorescence Lifetime | Reference |

|---|---|---|

| 2 - 10 | > 3 ns increase | researchgate.net |

| 4 - 8 | Accounts for 90% of the signal change | researchgate.net |

This table is generated based on data reported in research on fluorescence lifetime-based pH sensing using Resorufin. researchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the definitive spectroscopic technique for the detection and characterization of chemical species with one or more unpaired electrons, such as organic radicals. nih.govwikipedia.org In the context of the phenoxazinone system, redox reactions can lead to the formation of radical intermediates. For example, the one-electron reduction of resorufin to dihydroresorufin or its one-electron oxidation could proceed through a semiquinone-type radical anion or cation, respectively.

EPR spectroscopy can provide invaluable information on these transient species. The technique of spin trapping, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, is often employed in chemical and biological systems to detect reactive intermediates. nih.govnih.gov The resulting EPR spectrum can provide information about the identity, structure, and concentration of the initial radical. nih.gov While the redox chemistry of resorufin is well-established, specific EPR studies focused on the direct detection and characterization of resorufin-derived radical species require further investigation. However, reference EPR spectra for resorufin sodium salt are available. chemicalbook.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for the structural elucidation and confirmation of organic compounds like this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of resorufin provides definitive confirmation of its aromatic structure. The spectrum displays distinct signals in the aromatic region corresponding to the protons on the phenoxazinone core. The chemical shifts and coupling patterns of these protons are characteristic of the substituted ring system, allowing for unambiguous structural assignment. researchgate.net

IR Spectroscopy: The IR spectrum reveals the presence of key functional groups within the molecule. Characteristic absorption bands would be expected for the carbonyl (C=O) stretching vibration of the quinone-imine moiety, the C-O-C stretching of the ether linkage within the phenoxazine ring, and various C=C and C=N stretching vibrations associated with the aromatic and heterocyclic framework. These spectral fingerprints confirm the molecular structure and bonding arrangement.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species and to determine the kinetics of electron transfer reactions. um.es Spectroelectrochemical studies have elucidated the redox mechanism of the resazurin/resorufin system. metrohm.com Resazurin undergoes a reduction to generate resorufin at a potential of approximately -0.45 V. metrohm.com Resorufin itself is electroactive and can be further reduced to the non-fluorescent dihydroresorufin at a potential of -1.00 V. metrohm.com

The electrochemical process involving the reoxidation of dihydroresorufin back to resorufin has been shown to be highly reversible. metrohm.com By analyzing the characteristics of a cyclic voltammogram—such as the separation between the anodic and cathodic peak potentials (ΔEp) and the effect of scan rate on peak currents—it is possible to extract quantitative information about the electron transfer kinetics. For a reversible, one-electron process, the peak separation is theoretically 59 mV at room temperature. Deviations from this value can indicate quasi-reversible or irreversible electron transfer, and detailed analysis can yield the standard heterogeneous rate constant (k⁰) for the reaction at the electrode surface. cornell.edu

Table 2: Electrochemical Potentials of the Resazurin/Resorufin System

| Redox Couple | Reduction Potential (V) | Technique | Reference |

|---|---|---|---|

| Resazurin → Resorufin | -0.45 | Spectroelectrochemistry | metrohm.com |

This table is generated based on data from spectroelectrochemical analysis of the Alamar Blue (Resazurin) indicator. metrohm.com

Redox Chemistry and Electron Transfer Processes of Phenoxazinone Species

Electrochemical Redox Potentials and Reversibility

The redox chemistry of resazurin (B115843) is characterized by a two-step reduction process. The first step involves an irreversible two-electron, two-proton reduction to the highly fluorescent compound, resorufin (B1680543). The second step is a reversible two-electron, two-proton reduction of resorufin to the colorless dihydroresorufin. researchgate.netfrontiersin.orgresearchgate.net

The electrochemical potentials associated with these transformations are pH-dependent. Cyclic voltammetry studies have elucidated the redox potentials at various pH levels. For instance, at a glassy carbon electrode, the initial irreversible reduction of resazurin to resorufin exhibits a cathodic peak, while the subsequent reversible reduction of resorufin to dihydroresorufin shows both cathodic and anodic peaks. researchgate.net The formal potential of the resorufin/dihydroresorufin couple has been reported to be -0.051 V versus the standard hydrogen electrode (SHE) at pH 7.0. wikipedia.org

Below is a table summarizing the key electrochemical transitions and their characteristics:

| Redox Transition | Number of Electrons | Number of Protons | Reversibility | Typical Potential (vs. Ag/AgCl) | pH Dependence |

| Resazurin → Resorufin | 2 | 2 | Irreversible | ~ -0.38 V (at pH 7) | Yes |

| Resorufin ⇌ Dihydroresorufin | 2 | 2 | Reversible | ~ -0.8 V (at pH 7) | Yes |

Note: The provided potential values are approximate and can vary based on experimental conditions such as electrode material, scan rate, and buffer composition.

The irreversibility of the first reduction step is a key feature of resazurin's chemistry, making it a valuable tool for cumulative measurements of reducing environments. In contrast, the reversibility of the resorufin/dihydroresorufin transition allows for the monitoring of dynamic changes in redox potential. wikipedia.org

Multi-Electron Transfer Pathways and Intermediates

The reduction of resazurin involves the transfer of multiple electrons, proceeding through distinct pathways that can be influenced by the chemical environment.

One-Electron Reduction and Stable Radical Cations

While the predominant pathway for resazurin reduction in aqueous solutions involves a two-electron transfer, studies in non-aqueous media, such as the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([C4mim][BF4]), have indicated that the reduction can proceed through two distinct one-electron processes. rsc.org This suggests the formation of a radical anion intermediate.

Furthermore, studies on related phenoxazine (B87303) compounds have demonstrated the formation of stable radical cations upon one-electron oxidation. researchgate.net While direct evidence for a stable radical cation of resazurin itself is not extensively documented in the reviewed literature, the chemistry of the broader phenoxazine class suggests its potential as a transient intermediate under specific oxidative conditions. The stability of such radical cations is often influenced by the solvent and the presence of substituents on the phenoxazine core.

Two-Electron Oxidation and Dication Formation

Proton-Electron Transfer (PET) Mechanisms

The reduction of resazurin and its intermediate, resorufin, are classic examples of proton-coupled electron transfer (PCET) reactions. The transfer of electrons is intimately linked with the transfer of protons, as evidenced by the strong pH dependence of the redox potentials. researchgate.netresearchgate.net

Resazurin + 2e⁻ + 2H⁺ → Resorufin + H₂O

Similarly, the reversible reduction of resorufin follows a PCET mechanism:

Resorufin + 2e⁻ + 2H⁺ ⇌ Dihydroresorufin

The concerted or stepwise nature of the proton and electron transfers can be influenced by factors such as the pH of the solution and the presence of proton donors or acceptors. frontiersin.org The mechanism involves the protonation of the N-oxide group in resazurin, which facilitates the subsequent electron transfer and rearrangement to form resorufin. researchgate.net

Kinetics of Electron Transfer Reactions

The rate at which electron transfer occurs is a critical aspect of resazurin's function as a dynamic indicator.

Diffusion-Limited Processes

Electrochemical studies have shown that the reduction of resazurin at an electrode surface is often a diffusion-controlled process. researchgate.net This means that the rate of the reaction is limited by the rate at which resazurin molecules can diffuse from the bulk solution to the electrode surface. The diffusion coefficient of resazurin in an aqueous solution has been determined to be approximately 8.5 × 10⁻⁷ cm²/s. researchgate.netrsc.org

The relationship between the peak current in cyclic voltammetry and the square root of the scan rate can be used to confirm the diffusion-controlled nature of the process. For a purely diffusion-controlled reaction, this relationship is linear. Deviations from this linearity can indicate the influence of other factors, such as adsorption of the reactant onto the electrode surface. researchgate.net The kinetics of the electron transfer can be influenced by the viscosity of the medium, as demonstrated by a lower diffusion coefficient of 1.2 × 10⁻⁷ cm²/s in the more viscous ionic liquid [C4mim][BF4]. rsc.org

Charge Transfer Complex Formation with Biological Reductants (e.g., NADH)

The reduction of sodium;7-oxophenoxazin-3-olate (resorufin) by biological reductants such as Nicotinamide Adenine Dinucleotide (NADH) is a key reaction in its application as a redox indicator. This process involves the transfer of an electron from the donor (NADH) to the acceptor (resorufin), which can be preceded by the formation of a transient charge-transfer (CT) complex. A CT complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities.

While a stable, ground-state CT complex between resorufin and NADH is not typically isolated, the electron transfer event itself is a definitive manifestation of a charge-transfer interaction. Kinetic studies of the direct, non-enzymatic reaction between resorufin and NADH in solution provide quantitative insight into this process. The reaction proceeds via a bimolecular mechanism, and a rate constant has been determined for the electron transfer step. nih.gov

The direct transfer of an electron from NADH to resorufin results in the formation of a resorufin semiquinoneimine radical anion (RSF•−) and an NAD• radical. The formation of this resorufin radical has been confirmed by Electron Spin Resonance (ESR) spectroscopy, providing concrete evidence of the single-electron transfer process at the heart of the charge-transfer interaction. nih.gov The detailed hyperfine coupling constants obtained from ESR spectra confirm the identity of the radical and the distribution of the unpaired electron within the molecule. nih.gov

Table 2: Kinetic and Spectroscopic Data for the Resorufin-NADH Interaction

| Parameter | Value | Method/Comment | Reference |

|---|---|---|---|

| Reaction | Resorufin + NADH → Resorufin Radical + NAD• Radical | Single electron transfer | nih.gov |

| Rate Constant (k) | 140 M⁻¹ s⁻¹ | Bimolecular rate constant for the reaction in solution. | nih.gov |

| Radical Detection | Resorufin Semiquinoneimine Radical | Confirmed by Electron Spin Resonance (ESR) Spectroscopy. | nih.gov |

Table 3: ESR Spectroscopic Data for the Resorufin Semiquinoneimine Radical

| Hyperfine Coupling Constant | Value (Gauss) | Nucleus |

|---|---|---|

| aN | 7.81 | Nitrogen |

| aH | 2.36 | Protons at positions 1, 8 |

| aH | 0.73 | Protons at positions 2, 7 |

| aH | 0.41 | Protons at positions 4, 5 |

Data obtained in anaerobic solution at pH 11.5 containing resorufin and NADH after irradiation. nih.gov

This kinetic and spectroscopic data provides a detailed picture of the charge-transfer event between this compound and NADH, characterizing it as a direct outer-sphere electron transfer reaction.

Mechanistic Insights into Biological Interactions of Phenoxazinone Derivatives

Nucleic Acid Interactions

The ability of phenoxazinone derivatives to interact with DNA is a key aspect of their biological activity. These interactions are multifaceted, involving a combination of forces that lead to the stable association of the small molecule with the DNA double helix. The planar nature of the phenoxazinone core is particularly well-suited for insertion between the base pairs of DNA, a process known as intercalation.

DNA Intercalation via Hydrogen Bonding and π-π Stacking

The intercalation of phenoxazinone derivatives into the DNA double helix is primarily stabilized by two main types of non-covalent interactions: hydrogen bonding and π-π stacking. The aromatic rings of the phenoxazinone structure engage in π-π stacking interactions with the electron-rich surfaces of the DNA bases, contributing significantly to the stability of the intercalated complex. These stacking interactions are a result of overlapping p-orbitals between the intercalator and the adjacent base pairs.

Site-Specific Binding to Nucleotide Sequences (e.g., Guanine (B1146940), Cytosine)

A notable feature of the interaction between some phenoxazinone derivatives and DNA is a preference for binding to specific nucleotide sequences. In particular, a higher affinity for guanine-cytosine (GC)-rich regions has been observed for certain members of this class. This selectivity is thought to arise from the specific hydrogen bonding opportunities and the favorable stacking interactions that the phenoxazinone core can establish with adjacent GC base pairs. The 2-amino group of guanine, which projects into the minor groove of the DNA, can act as a hydrogen bond donor, providing a specific recognition point for intercalating molecules. Molecular mechanics and NMR spectroscopy studies on synthetic phenoxazone drugs have shown that the chromophore intercalates into the DNA, while side chains can be positioned in the minor groove, further influencing binding affinity and sequence preference. nih.gov

| Interaction Aspect | Interacting DNA Component | Significance |

| π-π Stacking | Aromatic rings of DNA bases | Major stabilizing force for intercalation. |

| Hydrogen Bonding | Functional groups in DNA grooves | Contributes to binding affinity and sequence specificity. |

| Intercalation | Between DNA base pairs | Causes unwinding and lengthening of the DNA helix. |

| Sequence Preference | Guanine-Cytosine (GC) rich regions | Allows for targeted interaction with specific DNA sites. |

Enhancement of DNA Duplex Stability

The stable association of phenoxazinone derivatives with the DNA double helix through intercalation and other binding modes can lead to an increase in the thermal stability of the DNA duplex. This enhanced stability can be quantified by measuring the melting temperature (Tm) of the DNA, which is the temperature at which half of the double-stranded DNA dissociates into single strands. An increase in Tm in the presence of a compound is indicative of a stabilizing interaction. The binding of intercalators like phenoxazinone derivatives can shield the DNA from thermal denaturation, thus requiring more energy (a higher temperature) to separate the strands. The thermodynamics of these binding events are often studied using techniques like isothermal titration calorimetry (ITC), which can provide detailed information about the enthalpy and entropy changes upon binding. nih.gov

Protein and Enzyme Interactions

Beyond their interactions with nucleic acids, phenoxazinone derivatives have also been shown to engage with key cellular proteins, thereby modulating their function. This dual-targeting ability highlights the complexity of their biological effects.

Direct Interaction with Key Cellular Molecules (e.g., Tubulin Inhibitors)

An important area of investigation for phenoxazinone derivatives is their interaction with tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers that play crucial roles in cell division, intracellular transport, and the maintenance of cell shape. Molecules that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them valuable anticancer agents.

Studies have shown that certain N-benzoylated phenoxazines are potent inhibitors of tubulin polymerization. nih.gov These compounds have been found to arrest cells in the G2/M phase of the cell cycle, which is characteristic of mitotic blockade due to microtubule disruption. nih.gov The potency of these phenoxazinone derivatives as tubulin polymerization inhibitors is in some cases comparable to that of established agents like colchicine. nih.gov Structure-activity relationship studies suggest that specific substitutions on the phenoxazine (B87303) scaffold are crucial for this activity. nih.gov

| Compound Class | Biological Target | Observed Effect | IC50 Range (nM) |

| N-benzoylated phenoxazines | Tubulin | Inhibition of polymerization | 2-15 |

Interaction with Microbial Intracellular Targets (e.g., Glucosamine-6-phosphate synthase)

Phenoxazinone derivatives are recognized for their antimicrobial properties, which are often attributed to their ability to interact with essential intracellular targets in microbial cells. One such significant target is Glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the hexosamine biosynthesis pathway (HBP). This pathway is crucial for the synthesis of vital cellular components, including peptidoglycan, chitin, and lipopolysaccharide, which are essential for the structural integrity of microbial cell walls.

The catalytic mechanism of GlcN-6-P synthase is a complex process that involves the hydrolysis of glutamine and the subsequent transfer of an ammonia (B1221849) group to fructose-6-phosphate (B1210287) (Fru-6-P), ultimately forming GlcN-6-P. nih.gov The inhibition of this enzyme disrupts the production of these essential building blocks, leading to compromised cell wall integrity and eventual cell death. Various natural and synthetic compounds have been identified as inhibitors of GlcN-6-P synthase. nih.gov These inhibitors often act as analogues of the natural substrates, such as L-glutamine or amino sugar phosphates, or as transition state intermediate analogues. nih.gov For instance, kanosamine, an antibiotic produced by Bacillus aminoglucosidicus, is taken up by microbial cells and intracellularly converted to kanosamine-6-phosphate, which then competitively inhibits GlcN-6-P synthase with respect to Fru-6-P. nih.gov While the direct interaction of sodium;7-oxophenoxazin-3-olate with GlcN-6-P synthase is a subject of ongoing research, the established role of phenoxazinone structures in antimicrobial activity suggests that interference with this and other critical intracellular pathways is a likely mechanism of action.

Phenoxazinone Synthase Activity and Its Catalytic Mechanisms

Phenoxazinone synthase is a copper-containing oxidase that plays a pivotal role in the biosynthesis of phenoxazinone-containing compounds, such as the anticancer agent actinomycin (B1170597). nih.govresearchgate.net The enzyme catalyzes the oxidative coupling of two 2-aminophenol (B121084) molecules to form the characteristic 2-aminophenoxazinone chromophore. nih.govresearchgate.net This complex reaction involves a six-electron oxidation. nih.govresearchgate.net

The catalytic mechanism of phenoxazinone synthase has been elucidated through studies using various substituted 2-aminophenols designed to trap reaction intermediates. nih.govresearchgate.net The proposed mechanism proceeds through the following key steps:

Formation of a Quinone Imine Intermediate: The reaction is initiated by the oxidation of a 2-aminophenol molecule to a quinone imine intermediate. nih.govresearchgate.net

First Conjugate Addition: This highly reactive intermediate is then trapped by a second molecule of 2-aminophenol through a conjugate addition, forming an adduct. nih.govresearchgate.net

Oxidation to a p-Quinone Imine: The resulting adduct is oxidized to a p-quinone imine. nih.govresearchgate.net

Second Conjugate Addition: A second conjugate addition occurs, leading to the formation of a dihydro-2-aminophenoxazinone. nih.govresearchgate.net

Final Oxidation: A final two-electron oxidation yields the stable 2-aminophenoxazinone product. nih.govresearchgate.net

| Catalyst/Complex | Turnover Number (Kcat) | Catalytic Efficiency (Kcat/KM) | Reference |

| Complex 1 | 30.6 h⁻¹ | Not Reported | rsc.org |

| Mixed-valence Co(II)/Co(III) complex 16 | 1.2 h⁻¹ | Not Reported | rsc.org |

| Mixed-valence Co(II)/Co(III) complex 17 | 11.5 h⁻¹ | Not Reported | rsc.org |

| Mixed-valence Co(II)/Co(III) complex 18 | 2.7 h⁻¹ | Not Reported | rsc.org |

| Copper(II) complex 76 | Not Reported | 13.15 × 10⁶ | rsc.org |

Hydrophobic Interactions with Serum Proteins (e.g., Bovine Serum Albumin)

The interaction of phenoxazinone derivatives with serum proteins, such as bovine serum albumin (BSA), is a critical factor influencing their pharmacokinetic properties and bioavailability. ias.ac.innih.gov These interactions are predominantly driven by hydrophobic forces. ias.ac.innih.gov BSA, being the most abundant protein in blood plasma, has a significant impact on the transport and distribution of many drugs and other bioactive molecules. nih.gov

Studies have shown a correlation between the octanol-water partition coefficient (logP) of phenoxazine derivatives and their binding affinity to BSA, indicating the importance of hydrophobicity in this interaction. ias.ac.innih.gov The phenoxazine benzene (B151609) rings and any attached tertiary amines on the side chain are thought to bind to a hydrophobic region on the albumin molecule. ias.ac.innih.gov

The binding of these derivatives to BSA can be characterized by several parameters, including the percentage of bound drug, the association constant (K1), the apparent binding constant (k), and the free energy change (ΔF°). ias.ac.innih.gov Displacement experiments using agents like hydroxyzine (B1673990) and acetylsalicylic acid have further confirmed that phenoxazine derivatives bind to hydrophobic sites on the BSA molecule. ias.ac.in The binding is considered a static quenching process, resulting from the formation of a complex between the phenoxazinone derivative and BSA. mdpi.commdpi.com Thermodynamic analyses often reveal that the interaction is spontaneous, with hydrophobic interactions playing a major role, although electrostatic interactions cannot be entirely excluded. mdpi.com

| Phenoxazine Derivative | Displacing Agent | Displacement (%) | Reference |

| MPTP | Hydroxyzine | ~5-6% | ias.ac.in |

| MPP | Hydroxyzine | ~5-6% | ias.ac.in |

| MBP | Hydroxyzine | ~5-6% | ias.ac.in |

| PPCP | Hydroxyzine | ~10-12% | ias.ac.in |

| MPCP | Hydroxyzine | ~10-12% | ias.ac.in |

| PPCP | Acetylsalicylic acid | ~6-7% | ias.ac.in |

| MPTP | Acetylsalicylic acid | ~6-7% | ias.ac.in |

| MPCP | Acetylsalicylic acid | ~9-10% | ias.ac.in |

| MBP | Acetylsalicylic acid | ~9-10% | ias.ac.in |

| MPP | Acetylsalicylic acid | ~9-10% | ias.ac.in |

Cellular Mechanisms Beyond Direct Target Binding

Induction of Oxidative Stress Pathways

Beyond direct interactions with specific molecular targets, phenoxazinone derivatives can exert their biological effects by modulating broader cellular mechanisms, such as the induction of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through its antioxidant defenses. nih.gov An excessive accumulation of ROS can lead to damage of cellular components, including proteins, lipids, and DNA, ultimately triggering cell death pathways. nih.gov

The induction of oxidative stress can be a deliberate strategy to enhance the production of certain secondary metabolites in microbial fermentations. nih.gov For instance, the introduction of oxidative stressors like hydrogen peroxide can stimulate the biosynthesis of antioxidant compounds. nih.gov In the context of cellular responses, the generation of ROS can activate a number of signaling pathways. nih.gov These include the nuclear factor-erythroid factor 2-related factor 2 (Nrf2) pathway, which is a primary cellular defense mechanism against oxidative stress. nih.govmdpi.com Activation of Nrf2 leads to the upregulation of various antioxidant enzymes. mdpi.com Other pathways implicated in the oxidative stress response include the MAPK and PI3K/AKT signaling pathways. nih.gov The induction of oxidative stress is also a known trigger for apoptosis, or programmed cell death. nih.gov

Vacuolar and Endoplasmic Reticulum Membrane Permeabilization

Certain phenoxazinone derivatives have been shown to specifically accumulate in and interact with intracellular membranes, particularly the vacuolar and endoplasmic reticulum (ER) membranes. nih.govresearchgate.net The ER is a dynamic organelle involved in protein and lipid synthesis and can undergo significant restructuring. brookes.ac.uk Studies using fluorescently labeled benzo[a]phenoxazinium chlorides have demonstrated their accumulation at the vacuolar membrane and the perinuclear membrane of the ER. nih.gov This localization suggests that these compounds may interfere with the functions of these organelles.

Permeabilization of the ER membrane is a critical event that can lead to cell death. nih.gov The IRE1 signaling pathway, for example, plays a protective role by preventing ER membrane permeabilization mediated by pro-apoptotic proteins like Bax and Bak. nih.gov Disruption of this pathway can lead to the leakage of ER contents, including calcium, into the cytosol. nih.gov This can, in turn, trigger mitochondrial calcium accumulation, cytosolic oxidative stress, and ultimately, cell death. nih.gov The specific accumulation of phenoxazinone derivatives at these membranes points towards a potential mechanism of action involving the disruption of membrane integrity and function, leading to downstream cellular stress responses.

Modulation of Gene Expression by Phenoxazine-Containing Oligonucleotides

Phenoxazine moieties can be incorporated into synthetic oligonucleotides to modulate gene expression. These modified oligonucleotides can influence biological processes by altering mRNA processing, translation, and protein-RNA interactions. researchgate.net For example, 1,3-diaza-2-oxophenoxazine, a tricyclic cytosine analogue, can bind strongly to guanine and enhance π-π stacking interactions within a DNA duplex, thereby improving duplex stability. nih.gov

However, the incorporation of a phenoxazine component into a triplex-forming oligonucleotide has been shown to decrease its binding affinity to double-stranded DNA. nih.gov This suggests that the phenoxazine system in this context does not function as a simple analogue of protonated cytosine or thymine (B56734). nih.gov On the other hand, an analogue, 1,3,9-triaza-2-oxophenoxazine (9-TAP), can act as a thymine analogue in a parallel triplex DNA motif. nih.gov

Advanced Functional Applications in Chemical and Materials Science

Organic Photoredox Catalysis (OPC)

Organic photoredox catalysis has emerged as a powerful tool in synthetic chemistry, utilizing organic molecules to mediate light-driven chemical transformations. Phenoxazine (B87303) derivatives have been a key focus in the development of potent organic photoredox catalysts.

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)